

# IUPAC nomenclature and synonyms for 2-Bromo-2-methylpentane

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Compound of Interest		
Compound Name:	2-Bromo-2-methylpentane	
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An In-depth Technical Guide to 2-Bromo-2-methylpentane

This technical guide provides a comprehensive overview of **2-Bromo-2-methylpentane**, a tertiary haloalkane utilized as a reagent and intermediate in various organic syntheses. The document covers its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, including nucleophilic substitution and elimination pathways. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

# **Nomenclature and Chemical Identity**

The standard IUPAC name for this compound is **2-Bromo-2-methylpentane**.[1][2][3] It is a halogenated derivative of pentane.[4]

#### Synonyms:

- Pentane, 2-bromo-2-methyl-[2][5][6][7]
- 2-bromo-2-methyl-pentan[4][6]
- 1-Bromo-1,1-dimethylbutane[7][8]
- 2-Methyl-2-pentylbromid[9][10]



# **Physicochemical Properties**

The key physical and chemical properties of **2-Bromo-2-methylpentane** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	4283-80-1	[1][5][11]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> Br	[1][5][6][11]
Molecular Weight	165.07 g/mol	[2][5][11]
Appearance	Colorless liquid	[8]
Boiling Point	142.5 °C at 760 mmHg	[5][6]
Density	1.172 g/cm <sup>3</sup>	[5][6]
Flash Point	33.1 °C	[4][5][6]
Refractive Index	1.445	[7][8]
Melting Point	-44.22 °C (estimate)	[4][8][12]
InChI Key	JXHHVVMPTVKBGI- UHFFFAOYSA-N	[1][2][6]
Canonical SMILES	CCCC(C)(C)Br	[2][6]

## **Molecular Structure**

Below is a diagram representing the two-dimensional structure of **2-Bromo-2-methylpentane**.

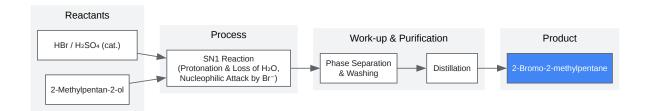
Caption: 2D structure of 2-Bromo-2-methylpentane.

# **Synthesis**

**2-Bromo-2-methylpentane**, a tertiary alkyl halide, is typically synthesized from its corresponding tertiary alcohol, 2-methylpentan-2-ol. The reaction involves a nucleophilic substitution where the hydroxyl group is replaced by a bromide ion. This can be achieved using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr<sub>3</sub>).[13] A modern and



efficient approach for similar tertiary bromides involves using a microchannel reactor, which allows for precise control over reaction conditions, high yields, and reduced environmental impact.[13][14]



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Caption: General workflow for the synthesis of **2-Bromo-2-methylpentane**.

## **Experimental Protocol: Synthesis via Hydrobromic Acid**

This protocol describes the synthesis of **2-Bromo-2-methylpentane** from 2-methylpentan-2-ol.

#### Materials:

- 2-methylpentan-2-ol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Separatory funnel, round-bottom flask, condenser, and distillation apparatus

#### Procedure:



- Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 2-methylpentan-2-ol. Cool the flask in an ice-water bath.
- Reagent Addition: Slowly add hydrobromic acid to the alcohol with constant stirring. After the HBr addition, cautiously add a catalytic amount of concentrated sulfuric acid dropwise.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically exothermic. Stir for several hours until the reaction is complete, which can be monitored by TLC or GC.
- Work-up: Transfer the reaction mixture to a separatory funnel. Two layers will form. Separate
  the lower aqueous layer from the upper organic layer (containing the product).
- Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Purify the crude product by fractional distillation, collecting the fraction boiling around 142-143 °C.[5][6]

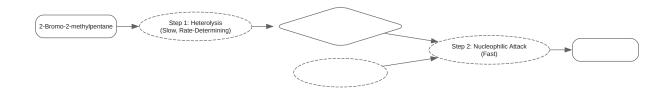
## **Chemical Reactivity and Mechanisms**

As a tertiary alkyl halide, **2-Bromo-2-methylpentane** primarily undergoes nucleophilic substitution ( $S_n 1$ ) and elimination (E2) reactions.[13] The choice of reagent and reaction conditions determines the major pathway.

## Nucleophilic Substitution (S<sub>n</sub>1)

In the presence of a weak nucleophile and a polar protic solvent (e.g., water or ethanol), **2-Bromo-2-methylpentane** undergoes  $S_n1$  reaction. The mechanism involves the formation of a stable tertiary carbocation intermediate.[13]





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Caption: S<sub>n</sub>1 reaction pathway for **2-Bromo-2-methylpentane**.

## **Elimination (E2)**

When treated with a strong, sterically unhindered base such as sodium hydroxide or sodium ethoxide, **2-Bromo-2-methylpentane** undergoes an E2 elimination reaction to form alkenes. [15] According to Zaitsev's rule, the major product is the more substituted, thermodynamically stable alkene.[15]



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Caption: E2 elimination pathway for **2-Bromo-2-methylpentane**.

# **Experimental Protocol: Elimination Reaction with Sodium Hydroxide**

This protocol describes the dehydrohalogenation of **2-Bromo-2-methylpentane** to form 2-methyl-2-pentene.[15]

Materials:



### • 2-Bromo-2-methylpentane

- Sodium hydroxide (NaOH)
- Ethanol (solvent)
- Round-bottom flask, reflux condenser, and distillation apparatus
- Separatory funnel

#### Procedure:

- Reaction Setup: Prepare a solution of sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Reagent Addition: Add **2-Bromo-2-methylpentane** to the ethanolic NaOH solution.
- Reaction: Heat the mixture to reflux for several hours to ensure the completion of the elimination reaction. Monitor the reaction progress by GC.
- Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water.
   The alkene product will separate as an organic layer.
- Extraction and Washing: Extract the aqueous layer with a nonpolar solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers and wash with water and then with brine.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent like MgSO<sub>4</sub>. Filter and remove the solvent by distillation. The resulting alkene mixture can be further purified by fractional distillation. The major product will be 2-methyl-2-pentene.[15]

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